(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
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Overview
Description
“(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 887581-33-1 . It has a molecular weight of 217.07 and its IUPAC name is (5-bromo-2-methoxy-3-pyridinyl)methanamine . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Biological Evaluation
- A derivative of (5-Bromo-2-methoxypyridin-3-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and showed promising antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Efficient Synthesis in Chemical Research
- The compound plays a crucial role in the efficient synthesis of other chemicals, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Large-scale Synthesis for Heterocyclic Compounds
- Methanamine derivatives have been utilized in a methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are valuable in the synthesis of various heterocyclic compounds (Morgentin et al., 2009).
Synthesis of Schiff Base Metal Complexes
- This compound was used in the synthesis and characterization of Schiff base metal complexes, which demonstrated significant antimicrobial and anticancer activities (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Development of Antimicrobial Agents
- Methanamine derivatives, including those related to (5-Bromo-2-methoxypyridin-3-yl)methanamine, have been synthesized and shown to possess considerable antibacterial and antifungal properties (Thomas, Adhikari, & Shetty, 2010).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential as CCR4 receptor antagonists, which are significant in treating various diseases (Kindon et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride involves the reaction of 5-bromo-2-methoxypyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and treatment with hydrochloric acid.", "Starting Materials": [ "5-bromo-2-methoxypyridine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Mix 5-bromo-2-methoxypyridine, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Heat the mixture to reflux for several hours while stirring.", "Step 3: Cool the mixture and add sodium borohydride slowly while stirring.", "Step 4: Allow the mixture to stir for several hours at room temperature.", "Step 5: Acidify the mixture with hydrochloric acid to obtain the hydrochloride salt of (5-Bromo-2-methoxypyridin-3-yl)methanamine." ] } | |
CAS No. |
887581-33-1 |
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 |
InChI Key |
PKFXUPJXWBPWJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=N1)Br)CN.Cl |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CN |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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